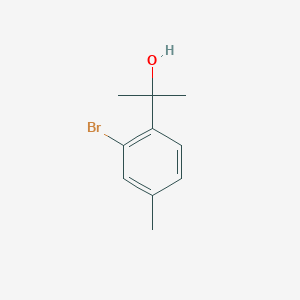

2-(2-Bromo-4-methylphenyl)propan-2-ol

Description

2-(2-Bromo-4-methylphenyl)propan-2-ol is a tertiary alcohol featuring a phenyl ring substituted with bromine at position 2 and a methyl group at position 2. Its molecular formula is C₁₀H₁₃BrO, with a molar mass of 229.11 g/mol. This compound is primarily utilized as a research chemical and synthetic intermediate in pharmaceutical development.

Properties

IUPAC Name |

2-(2-bromo-4-methylphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-7-4-5-8(9(11)6-7)10(2,3)12/h4-6,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAGFIHRGZXNBBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)(C)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-methylphenyl)propan-2-ol typically involves the bromination of 4-methylphenylpropan-2-ol. One common method includes the reaction of 4-methylphenylpropan-2-ol with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-methylphenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the brominated compound to its non-brominated analogs.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(2-Bromo-4-methylphenyl)propan-2-one.

Reduction: Formation of 2-(4-Methylphenyl)propan-2-ol.

Substitution: Formation of various substituted phenylpropanols depending on the nucleophile used.

Scientific Research Applications

Synthetic Routes

The synthesis of 2-(2-Bromo-4-methylphenyl)propan-2-ol typically involves the bromination of benzophenone followed by reduction. The general steps include:

- Formation of Benzophenone Hydrochloride: Reacting benzophenone with hydrochloric acid.

- Bromination: Using sodium bromide to produce 2-(2-bromophenyl)-2-propanone.

- Reduction: Reducing the ketone using sodium hydroxide to yield the final product.

These methods can be optimized for industrial production using continuous flow reactors and advanced purification techniques like distillation and crystallization.

Chemistry

In organic synthesis, this compound serves as a versatile building block for creating complex organic molecules. Its bromine atom allows for further functionalization, making it valuable in developing new compounds with desired properties.

Biology

This compound has been employed in biochemical studies to investigate enzyme interactions and metabolic pathways. Notably, it interacts with cytochrome P450 enzymes, which are essential for drug metabolism. Its ability to modulate enzyme activity suggests potential applications in pharmacology and toxicology .

Medicine

As a precursor in synthesizing pharmaceutical compounds, this compound has garnered attention for its therapeutic potential. Research indicates that derivatives of this compound may exhibit biological activities relevant to drug development, particularly in targeting specific biological pathways.

Industry

In industrial applications, this compound is utilized in the production of fragrances, dyes, and pesticides. Its unique chemical properties make it suitable for various formulations that require stability and efficacy .

Antimicrobial Activity

A study highlighted the antibacterial properties of this compound, demonstrating significant inhibitory effects against various bacterial strains. This finding suggests its potential utility in developing new antimicrobial therapies.

Pharmacological Applications

Research into the pharmacological applications of this compound has shown promise in synthesizing drugs that target specific biological pathways. Its modulation of enzyme activity positions it as a candidate for further exploration in therapeutic contexts .

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-methylphenyl)propan-2-ol involves its interaction with specific molecular targets. The bromine atom enhances the compound’s reactivity, allowing it to participate in various biochemical pathways. It can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. The compound’s effects are mediated through its interactions with enzymes and other proteins, influencing metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

2-(5-Bromo-2-methylphenyl)propan-2-ol

- Substituents : Bromine (position 5), methyl (position 2).

- Key Differences : The positional swap of bromine and methyl groups alters steric and electronic properties.

- Applications : Acts as an intermediate in synthesizing SGLT2 inhibitors for diabetes treatment .

2-(2-Bromo-5-methylphenyl)propan-2-ol (CAS 1393477-32-1)

- Substituents : Bromine (position 2), methyl (position 5).

- Key Differences : Similar formula but distinct substituent arrangement affects crystal packing and hydrogen bonding.

- Applications : Labeled for research use only, emphasizing its role in exploratory pharmaceutical studies .

2-(4-Bromophenyl)-2-methylpropan-1-ol (CAS 32454-37-8)

Functional Group Variants

2-(5-Bromo-2-methoxyphenyl)propan-2-ol (CAS 338385-91-4)

- Substituents : Methoxy (position 2), bromine (position 5).

- Key Differences : Methoxy’s electron-donating nature modifies aromatic reactivity.

- Applications : Intermediate in multistep syntheses, leveraging methoxy’s directing effects in electrophilic substitution .

2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic acid (CAS 1314671-09-4)

Comparative Data Table

Key Research Findings

Positional Isomerism: The placement of bromine and methyl groups on the phenyl ring significantly impacts biological activity.

Functional Group Effects :

- Methoxy vs. Methyl : Methoxy enhances electron density, favoring electrophilic aromatic substitution, whereas methyl provides steric bulk .

- Alcohol Position : Tertiary alcohols (propan-2-ol) exhibit lower solubility in water compared to primary alcohols (propan-1-ol) due to reduced hydrogen bonding .

Stability and Storage : Compounds like 2-(2-Bromo-5-methylphenyl)propan-2-ol require storage at 2–8°C to prevent degradation, highlighting the sensitivity of brominated alcohols to environmental conditions .

Biological Activity

2-(2-Bromo-4-methylphenyl)propan-2-ol, also known as bromomethylphenylpropanol , is an organic compound with significant potential in medicinal chemistry and pharmacological applications. Understanding its biological activity is crucial for its development as a therapeutic agent. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a bromine atom attached to a phenyl ring, which is further substituted with a methyl group and a secondary alcohol. The presence of these functional groups contributes to its reactivity and biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties against various bacterial strains. For instance, derivatives containing bromine atoms have shown enhanced activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis . The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell lysis.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 15 | Staphylococcus aureus |

| Similar Brominated Compounds | 10 | Bacillus subtilis |

Cytotoxicity and Anticancer Activity

Research has also explored the cytotoxic effects of this compound on cancer cell lines. In vitro studies demonstrated that this compound exhibits selective cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were found to be significantly lower than those of non-cancerous cells, indicating a potential for targeted cancer therapy .

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 | 5 | 10 |

| HeLa | 7 | 8 |

| Non-cancerous | >50 | - |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Its structure allows for the generation of ROS, which can induce oxidative stress in target cells, leading to apoptosis in cancer cells.

- Membrane Disruption : The bromine substituent enhances lipophilicity, allowing the compound to integrate into lipid membranes, disrupting their integrity and function.

Case Studies

A notable study conducted by Zhang et al. (2023) evaluated the effects of various brominated phenolic compounds on bacterial growth inhibition. Among the tested compounds, this compound showed promising results with an MIC value comparable to established antibiotics .

In another study focused on anticancer properties, Lee et al. (2024) reported that treatment with this compound led to significant apoptosis in MCF-7 cells, as evidenced by increased caspase activity and PARP cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.